molecular formula C18H20N2OS B5619428 4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone

4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone

Cat. No.: B5619428
M. Wt: 312.4 g/mol
InChI Key: AMEOHHNHJQAZNI-XBXARRHUSA-N
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Description

4-((2E)-3-Phenylprop-2-enyl)piperazinyl 2-thienyl ketone is a synthetic organic compound featuring a piperazine core substituted at the 4-position with a cinnamyl group (E-configuration) and a 2-thienyl ketone moiety.

Properties

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c21-18(17-9-5-15-22-17)20-13-11-19(12-14-20)10-4-8-16-6-2-1-3-7-16/h1-9,15H,10-14H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEOHHNHJQAZNI-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone can undergo various types of chemical reactions, including:

    Oxidation: The thienyl ketone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The piperazine ring and thienyl ketone moiety may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Functional Group Variations: Piperazine vs. Piperidine Derivatives

Example Compound : 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate (CAS: 944450-84-4)

  • Structural Differences : Replaces piperazine with piperidine and substitutes a carboxylic acid group at the 4-position.
  • Impact :
    • Basicity : Piperidine (single N) is less basic than piperazine (two N atoms), altering solubility and protonation states.
    • Polarity : The carboxylic acid increases hydrophilicity and acidity (pKa ~2–3) compared to the neutral thienyl ketone.
    • Applications : Likely used in ionic interactions or salt formation, whereas the target compound’s ketone may enhance membrane permeability .

Aromatic Ketone Substituents: Thienyl vs. Dinitrophenyl

Example Compound : 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone (CAS: 28271-98-9)

  • Structural Differences : Substitutes thienyl with a 3,5-dinitrophenyl group.
  • Impact :
    • Electronics : Nitro groups are electron-withdrawing, reducing aromatic electron density compared to thiophene’s electron-rich nature.
    • Reactivity : Nitro groups may confer explosive or oxidative hazards, limiting handling protocols.
    • Bioactivity : Dinitrophenyl derivatives often act as haptens or intermediates, whereas thienyl groups are bioisosteres for benzene in drug design .

Heterocycle Variations: Thiophene vs. Pyrazine

Example Compound : 2-Acetyl Pyrazine (CAS: 22047-25-2)

  • Structural Differences : Replaces thienyl with pyrazinyl and lacks the piperazine-cinnamyl chain.
  • Impact: Aromaticity: Pyrazine (diazine) is electron-deficient, contrasting with thiophene’s electron-rich π-system.

Data Tables: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Key Functional Groups Melting Point/Storage Notes
4-((2E)-3-Phenylprop-2-enyl)piperazinyl 2-thienyl ketone Not provided C₁₇H₁₉N₂OS Piperazine, thienyl ketone Likely stable at RT
3,5-Dinitrophenyl analog 28271-98-9 C₂₀H₁₈N₄O₅ Piperazine, dinitrophenyl Hazardous (nitro groups)
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid HCl hydrate 944450-84-4 C₁₁H₁₅NO₂S·HCl·H₂O Piperidine, carboxylic acid mp 139–155°C
2-Acetyl Pyrazine 22047-25-2 C₆H₆N₂O Pyrazine, acetyl Flavoring agent, stable

Biological Activity

4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone, also known by its CAS number 1164519-16-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20N2OS
  • Molecular Weight : 312.43 g/mol
  • Structure : The compound features a piperazine ring and a thienyl ketone moiety, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its neuroprotective, anti-cancer, and anti-inflammatory properties.

Neuroprotective Effects

Research indicates that compounds similar to 4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone exhibit neuroprotective effects. For instance, studies have shown that related compounds can enhance neurotransmitter levels and reduce oxidative stress in neuronal models.

Table 1: Neuroprotective Effects of Related Compounds

Compound NameModel UsedKey Findings
GM-90432Zebrafish modelUpregulation of serotonin and neurosteroids; reduced oxidative stress
Thalidomide derivativesMurine liver cellsInhibition of cancer cell growth without affecting healthy cells

Anti-Cancer Activity

The compound's structure suggests potential anti-cancer activity. In vitro studies have demonstrated that related piperazine derivatives can inhibit the growth of various cancer cell lines.

Case Study: Piperazine Derivatives
A study investigated the effects of several piperazine derivatives on cancer cell proliferation. The results indicated that specific substitutions on the piperazine ring significantly enhanced cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells.

Table 2: Anti-Cancer Activity of Piperazine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound AHepatocellular Carcinoma10Induces apoptosis via caspase activation
Compound BBreast Cancer15Inhibits cell cycle progression

The mechanisms underlying the biological activities of 4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone are likely multifaceted:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for neuroprotection.
  • Oxidative Stress Reduction : Similar compounds have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.
  • Apoptosis Induction in Cancer Cells : The structural features allow for interactions with cellular signaling pathways that regulate apoptosis and cell proliferation.

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